molecular formula C8H9ClO3 B101995 4-Chloro-2,6-bis(hydroxymethyl)phenol CAS No. 17026-49-2

4-Chloro-2,6-bis(hydroxymethyl)phenol

Cat. No. B101995
CAS RN: 17026-49-2
M. Wt: 188.61 g/mol
InChI Key: OGMITUYZIACKHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Chloro-2,6-bis(hydroxymethyl)phenol involves various chemical reactions, often resulting in complex structures with metal complexes. For instance, the treatment of a related compound, 4-tert-butyl-2,6-bis(hydroxymethyl)phenol, with titanium precursors in different solvents and temperatures, leads to the formation of dinuclear and tetranuclear complexes with distinct properties . Similarly, the synthesis of 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols involves the condensation of 4-amino-2,6-di-t-butylphenol hydrochloride with arylaldehydes, which upon oxidation, yield stable phenoxyl radicals and crystalline oxidation products . These examples demonstrate the versatility of synthetic methods in generating a variety of compounds from a common phenolic precursor.

Molecular Structure Analysis

The molecular structure of compounds derived from 4-Chloro-2,6-bis(hydroxymethyl)phenol is characterized by X-ray diffraction and theoretical studies. For example, the structure of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol reveals a planar benzene ring system with specific dihedral angles between the pyrazole rings, indicating a trans arrangement . The molecular structure is further supported by density functional theory, which provides optimized geometrical parameters and vibrational frequencies consistent with experimental data.

Chemical Reactions Analysis

The chemical reactivity of 4-Chloro-2,6-bis(hydroxymethyl)phenol derivatives is highlighted by their ability to form stable metal complexes and undergo oxidation reactions. The reaction of a related compound with iron in the presence of sodium hydroxide yields a tetra-anionic dinuclear iron complex, while a change in solvent leads to a decanuclear complex with a core of hydrous ferric oxide . Additionally, the oxidation of 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols with lead dioxide produces phenoxyl radicals and crystalline oxidation products, demonstrating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 4-Chloro-2,6-bis(hydroxymethyl)phenol are influenced by their molecular structure and the presence of metal complexes. The luminescent properties of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol have been investigated, indicating potential applications in materials science . The coordination of ligands to metal ions, as seen in the synthesis of metal complexes with 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol, affects the UV-Vis spectra and suggests a tridentate binding mode . These properties, along with the thermal stability and magnetic susceptibilities of the metal complexes, provide insight into the behavior of these compounds under various conditions .

Scientific Research Applications

Hydrogen-bonded Assemblages

The derivatives of 2,6-bis(hydroxymethyl)phenol, including variations like 4-chloro-2,6-bis(hydroxymethyl)phenol, demonstrate interesting hydrogen-bonding networks. These networks result in sheet-like structures and may include weak inter-sheet pi-pi interactions, contributing to their unique chemical properties (Masci & Thuéry, 2002).

Crosslinking in Polymer Chemistry

4-Chloro-2,6-bis(hydroxymethyl)phenol is used in crosslinking sulphonated poly (ether ether ketone) (SPEEK) for the production of proton exchange membranes (PEMs). These membranes show controlled swelling, good ionic conductivity, and improved mechanical properties, making them relevant in various industrial applications (Hande et al., 2008).

Synthesis of Organic Compounds

4-Chloro-2,6-bis(hydroxymethyl)phenol is involved in the synthesis of compounds like 5-methyl-2-Hydroxyisophthaladehydes, which showcases the versatility of this phenol derivative in organic synthesis (Xian Yu-jian, 2008).

Corrosion Protection and Synthesis of Bis-phosphonic Acids

The compound is used in the solvent and catalyst-free synthesis of bis-phosphonic acids. These compounds exhibit significant inhibition efficiency against steel corrosion, making them valuable in materials science and engineering (Ouksel et al., 2020).

Analytical Chemistry Applications

4-Chloro-2,6-bis(hydroxymethyl)phenol serves as a receptor in fluorescent and colorimetric assays, particularly for detecting fluoride ions in various media. Its sensitivity and selectivity make it an essential tool in analytical chemistry (Tavallali et al., 2014).

Complex Formation in Chemistry

This compound forms complexes with ions like ferric ions, showing significant absorbance characteristics. Such complexes have potential applications in spectrophotometry and potentiometry (Abbaspour et al., 2004).

Future Directions

The future directions for the use of 4-Chloro-2,6-bis(hydroxymethyl)phenol could involve its use as an intermediate in the synthesis of other compounds. Given its role in the synthesis of Ochratoxin A , it may be of interest in the study of mycotoxins and their effects.

properties

IUPAC Name

4-chloro-2,6-bis(hydroxymethyl)phenol
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InChI

InChI=1S/C8H9ClO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMITUYZIACKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)O)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066149
Record name 1,3-Benzenedimethanol, 5-chloro-2-hydroxy-
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Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,6-bis(hydroxymethyl)phenol

CAS RN

17026-49-2
Record name 4-Chloro-2,6-bis(hydroxymethyl)phenol
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Record name 4-Chloro-2,6-bis(hydroxymethyl)phenol
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Record name 4-Chloro-2,6-bis(hydroxymethyl)phenol
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Record name 1,3-Benzenedimethanol, 5-chloro-2-hydroxy-
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Record name 1,3-Benzenedimethanol, 5-chloro-2-hydroxy-
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Record name 5-chloro-m-xylene-2,α,α'-triol
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Record name 4-CHLORO-2,6-BIS(HYDROXYMETHYL)PHENOL
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Synthesis routes and methods I

Procedure details

The heat reactable 2,6-bis(2,4-dihydroxy phenyl methyl)-4-chlorophenol composition used in the dip of the present invention is made by the process of first reacting about 2 mols of formaldehyde with 1 mol of parachlorophenol in water containing sodium hydroxide. The precipitated sodium salt is filtered off, washed, dissolved in hot water acidified with acetic acid, cooled, filtered and washed until free of acid. The resulting intermediate product can then be recrystallized from alcohol to obtain the 2,6-bis hydroxy methyl -4-chlorophenol which then is reacted with about 2 mols of resorcinol to give the heat reactable bis (dihydroxy phenyl methyl)chlorophenol composition. The final product may be treated to remove unused starting materials and by-products. However, it or the intermediate product should be washed or treated as much as practical to remove all or essentially all of the alkali metal ions or salts. The product as produced is substantially heat reactable 2,6-bis(2,4-dihydroxy phenyl methyl)-4-chlorophenol composition having an average molecular weight of up to about 800 and a melting point of up to about 240°C. It is added to or mixed with the latex of the rubbery vinyl pyridine copolymer in the form of a solution 5 to 30% solids in water containing NH3 sufficient to render the solution alkaline, usually about 0.5 to 7.5%. More information on how to prepare the heat reactable 2,6-bis(2,4-dihydroxy phenyl methyl)-4-chlorophenol composition is shown by Mather, "Development of a Polyester-Rubber Adhesive," British Polymer Journal, Volume 3, March, 1971, pages 58 to 62 and U.S. Pat. No. 3,660,202. The chlorophenolic composition is heat reactable so that it can react with itself, the rubber and possibly also the cord.
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Synthesis routes and methods II

Procedure details

Potassium hydroxide (84.82 g, 1.30 mole) was dissolved in H2O (200 mL) in a two liter 3-neck round bottom flask fitted with thermocouple, mechanical stirrer, and stopper. With stirring, 4-chlorophenol (128.56 g, 1.0 mole) was added with cooling (ice bath) resulting in the temperature rising to 26° C. Formalin (230 mL of 37% aqueous solution, 2.83 mole) was added portion-wise maintaining the temperature below 25° C. The reaction was warmed to 35° C. for 48 hours. To this solution was added aqueous acetic acid (80.0 mL, 84.1 g, 1.40 mole in 800 mL H2O) causing the solution to become turbid. Vacuum filtration of the suspension yielded a tan solid. The solid was stirred with acetone (100 mL) and the insoluble product collected by vacuum filtration. The solution was diluted with hexanes yielding several crops of the diol as fine tan needles (35.0 g, 19%). mp 160.6–163.3° C. 1H NMR (acetone-d6, NaOD, D2O/300 MHz) 6.69 (s, 2H), 4.48 (s, 4H), 7.88 (d, 1H, J=2.6 Hz), 7.75 (d, 1H, J=2.6 Hz), 6.08 (q, 1H, J=6.9 Hz). ESLRMS m/z 206 (M+NH4+). ESHRMS m/z 187.0131 (M−H, Calc'd 187.0162).
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Synthesis routes and methods III

Procedure details

An aqueous alkaline dispersion useful as a polyester tire cord dip, the solids of the dispersion consisting essentially of a major amount by weight of a rubbery vinyl pyridine copolymer and an minor amount by weight of a heat reactable 2,6-bis(2,4-dihydroxy phenyl methyl)-4-chlorophenol composition made by the process of first reacting about 2 mols of formaldehyde with 1 mol of parachloro phenol to provide 2,6-dimethylol-4-chlorophenol which then is reacted with about 2 mols of resorcinol to give the heat reactable bis(dihydroxy phenylmethyl) chlorophenol composition.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
H Tavallali, G Deilamy-Rad, A Parhami… - Journal of Analytical …, 2014 - Springer
We report here a selective, efficient and very simple receptor which can easily detect F − in the presence of a wide range of other anions [Cl − , Br − , I − , HSO 4 − , NO 3 − , Acetate (AcO …
Number of citations: 4 link.springer.com
A Abbaspour, MA Kamyabi… - Journal of Chemical & …, 2004 - ACS Publications
Complex formation between ferric ions and 4-chloro-2,6-bis(hydroxymethyl)phenol in 0.3 mole fraction of methanol and 0.10 M tetraethylammoniumbromide as inert ionic medium has …
Number of citations: 4 pubs.acs.org
A Oryan, A Khalafi‐Nezhad, N Toloo… - Journal of Veterinary …, 2007 - Wiley Online Library
In this investigation, the effects of synthesized 4‐chloro‐2,6‐bis‐(2‐hydroxyl‐benzyl)‐phenol (CBHBP) on cutaneous wound healing and growth of some of the wound contaminating …
Number of citations: 30 onlinelibrary.wiley.com
ZL Chu, W Huang, SH Gou - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 61| Part 6| June 2005| Pages o1624-o1626 https://doi.org/10.1107/S1600536805014054 …
Number of citations: 2 scripts.iucr.org
A Abbaspour, MA Kamyabi… - Journal of Chemical & …, 2003 - ACS Publications
The acidity constants of four phenol derivatives, 4-methyl-2,6-bis(hydroxymethyl)phenol, 4-fluoro-2,6-bis(hydroxymethyl)phenol, 4-chloro-2,6-bis(hydroxymethyl)phenol, and 4-bromo-2,…
Number of citations: 17 pubs.acs.org
LZ Tang, F Tao, ML Cheng… - Journal of Chemical …, 2014 - journals.sagepub.com
4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol has been synthesised and characterised, including by single-crystal X-ray diffraction. The benzene ring system is planar …
Number of citations: 6 journals.sagepub.com
AA Moshfegh, A Azaripour, H Mottaghian… - Medical Journal of The …, 1990 - mjiri.iums.ac.ir
The synthesis of the title compound is described. This compound was found to be active (3c) against a number of pathogenic microorganisms in vilro. It is a non-absorbable antibacterial …
Number of citations: 2 mjiri.iums.ac.ir
L Ma, D An, L Lu - Zeitschrift für Kristallographie-New Crystal …, 2017 - degruyter.com
Crystal structure of tetrakis(μ2-acetato-κ2O:O′)-bis[μ3-4-chloro-2,6-bis((methylimino)methyl)phenolato-κ2N,O:O,N′]-(μ4-oxido)tetracopper(II), C28H32Cl2Cu4N4O11 Skip to content …
Number of citations: 3 www.degruyter.com
AA MOSHFEGH, A AZARIPOUR, H MOT-TAGHIAN… - mjiri.iums.ac.ir
The synthesis of the title compound is described. This compound was found to be active (3c) against a number of pathogenic microorganisms in vilro. It is a non-absorbable antibacterial …
Number of citations: 2 mjiri.iums.ac.ir
L Ouksel, R Bourzami, S Chafaa, N Chafai - Journal of Molecular Structure, 2020 - Elsevier
Solvent and catalyst-free synthesis of two bis-phosphonic acids were realized adopting one-pot reaction of 2,6-bis (hydroxymethyl)-4-methoxyphenol or 4-chloro- 2,6-bis (hydroxymethyl…
Number of citations: 27 www.sciencedirect.com

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